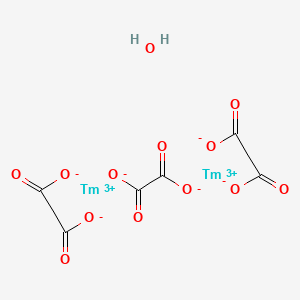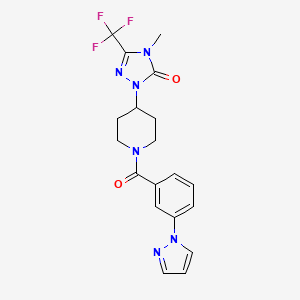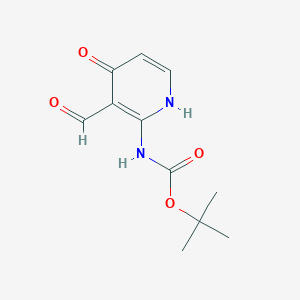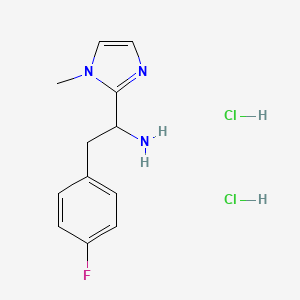
Thulium(III) oxalate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thulium(III) oxalate hydrate is a chemical compound with the formula Tm₂(C₂O₄)₃·xH₂O. It is the oxalate salt of thulium, a rare earth element. This compound is typically found in a hydrated form and is known for its unique properties and applications in various scientific fields .
作用機序
Target of Action
Thulium(III) oxalate hydrate is a chemical compound containing the rare earth element thulium
Mode of Action
It’s known that the compound can be prepared by reacting an aqueous solution of thulium(III) chloride and a benzene solution of dimethyl oxalate
Biochemical Pathways
It’s known that oxalates, which are part of the compound, are involved in many processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .
Result of Action
It’s known that its pentahydrate is decomposed by heat to obtain the dihydrate, which is further heated to obtain thulium(iii) oxide .
準備方法
Synthetic Routes and Reaction Conditions: Thulium(III) oxalate hydrate can be synthesized by reacting an aqueous solution of thulium(III) chloride with a benzene solution of dimethyl oxalate. The reaction typically occurs at room temperature and results in the formation of the hydrated oxalate .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The pentahydrate form of the compound can be decomposed by heat to obtain the dihydrate, which is further heated to produce thulium(III) oxide .
Types of Reactions:
Oxidation and Reduction: this compound can undergo thermal decomposition, where it is heated to produce thulium(III) oxide.
Substitution: It reacts with hydrochloric acid to form H[Tm(C₂O₄)₂]·6H₂O.
Common Reagents and Conditions:
Hydrochloric Acid: Used in substitution reactions to form different thulium oxalate complexes.
Heat: Applied in thermal decomposition to convert the hydrate to thulium(III) oxide.
Major Products:
Thulium(III) Oxide: Formed through thermal decomposition.
Hydrated Thulium Oxalate Complexes: Formed through reactions with acids.
科学的研究の応用
Thulium(III) oxalate hydrate has several applications in scientific research:
類似化合物との比較
- Holmium(III) Oxalate Hydrate
- Terbium Oxalate Hydrate
- Samarium Oxalate Hydrate
Comparison: Thulium(III) oxalate hydrate is unique due to its specific luminescent properties, which make it particularly useful in applications such as medical imaging and low radiation detection. Compared to other rare earth oxalates, this compound offers distinct advantages in terms of stability and reactivity .
特性
IUPAC Name |
oxalate;thulium(3+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUELVSSHRTZSBY-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Tm+3].[Tm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O13Tm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58176-73-1 |
Source


|
| Record name | Thulium(3+) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2922456.png)
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)


![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)



![N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2922474.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)
